Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine
CAS No.:
Cat. No.: VC16218069
Molecular Formula: C21H22F3NO4
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22F3NO4 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C21H22F3NO4/c1-20(2,3)29-19(28)25-17(18(26)27)12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)21(22,23)24/h4-11,17H,12H2,1-3H3,(H,25,28)(H,26,27) |
| Standard InChI Key | UJPCKHIRJRMDKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure integrates three key components:
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A Boc-protected amino group, which enhances stability during synthetic procedures.
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A biphenyl moiety with a trifluoromethyl (-CF₃) group at the 4-position of the distal phenyl ring. This electron-withdrawing group significantly alters the molecule’s electronic profile, increasing lipophilicity and metabolic resistance .
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A propanoic acid terminus, enabling conjugation to other amino acids or biomolecules.
The molecular formula is C₂₁H₂₂F₃NO₄, with a molecular weight of 409.4 g/mol . The trifluoromethyl group contributes to a calculated XLogP3 value of 5, indicative of high lipophilicity, while the Boc group introduces steric bulk that influences reactivity .
Stereochemical Considerations
As a DL racemate, the compound contains equal proportions of D- and L-enantiomers. The chiral center at the α-carbon of the phenylalanine backbone governs its interactions with biological systems. Enantiomeric purity is critical in pharmaceutical applications, as the D- and L-forms often exhibit divergent binding affinities.
Table 1: Computed Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine typically involves a multi-step process:
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Trifluoromethylation: Introducing the -CF₃ group to 4-bromophenylalanine using reagents like trifluoromethylcopper(I) or photoredox catalysis under inert conditions.
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Boc Protection: Treating the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to form the Boc-protected intermediate .
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Racemization: Generating the DL mixture via base-catalyzed equilibration, often using sodium hydroxide in aqueous ethanol.
Key challenges include minimizing racemization during protection and achieving regioselective trifluoromethylation. Industrial-scale production employs continuous flow reactors to enhance yield (reported >85%) and purity (>98%).
Analytical Characterization
Reverse-phase HPLC with chiral stationary phases (e.g., Chiralpak® IA) resolves enantiomers with baseline separation (ΔRₜ ≥ 2.1 min). Mass spectrometry confirms the molecular ion peak at m/z 409.15 (M+H⁺), while ¹⁹F NMR reveals a characteristic triplet at δ -62.3 ppm for the -CF₃ group .
Physicochemical and Biochemical Behavior
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in water at 25°C) but improved solubility in polar aprotic solvents like DMSO (45 mg/mL) . The Boc group confers stability against enzymatic degradation, with a half-life of >24 hours in human plasma.
Enzymatic Interactions
Incorporation into peptide sequences alters protease susceptibility. For example, chymotrypsin cleavage rates decrease by ~40% compared to unmodified phenylalanine due to steric hindrance from the -CF₃ group.
Applications in Research
Peptide Engineering
The compound is widely used to synthesize fluorinated peptides for structure-activity relationship (SAR) studies. For instance, replacing phenylalanine with this analog in angiotensin-converting enzyme (ACE) inhibitors increased binding affinity by 3-fold.
Medicinal Chemistry
The trifluoromethyl group enhances blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapeutics. In rodent models, Boc-protected derivatives showed 68% higher brain uptake than non-fluorinated analogs.
Material Science
Self-assembled monolayers (SAMs) incorporating this compound exhibit enhanced thermal stability (decomposition temperature >300°C), attributed to strong intermolecular CF₃···π interactions.
Research Frontiers and Challenges
Enantioselective Synthesis
Recent advances in asymmetric catalysis using chiral palladium complexes achieve enantiomeric excesses (ee) >90% for the L-enantiomer, addressing the need for optically pure intermediates.
Environmental Impact
The persistence of trifluoromethylated compounds in ecosystems warrants study. Biodegradation assays show <10% degradation over 30 days, highlighting the need for green chemistry approaches.
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